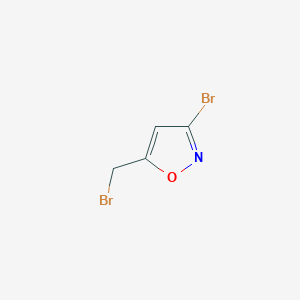

3-Bromo-5-(bromomethyl)isoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(bromomethyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2NO/c5-2-3-1-4(6)7-8-3/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCHMZFEFOKVDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617068 | |

| Record name | 3-Bromo-5-(bromomethyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88982-28-9 | |

| Record name | 3-Bromo-5-(bromomethyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-(bromomethyl)-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-(bromomethyl)isoxazole: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-5-(bromomethyl)isoxazole, a key heterocyclic intermediate with significant potential in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights to facilitate its use in research and development.

Core Chemical and Physical Properties

3-Bromo-5-(bromomethyl)isoxazole is a disubstituted isoxazole characterized by the presence of a bromine atom on the isoxazole ring and a bromomethyl group at the 5-position. This unique arrangement of functional groups imparts a high degree of reactivity, making it a valuable building block for the synthesis of more complex molecular architectures.

Physicochemical Data

A summary of the key physicochemical properties of 3-Bromo-5-(bromomethyl)isoxazole is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 88982-28-9 | [1][2] |

| Molecular Formula | C₄H₃Br₂NO | [1] |

| Molecular Weight | 240.88 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Purity | ≥97% | [1] |

| Boiling Point | 289 °C | [2] |

| InChI | InChI=1S/C4H3Br2NO/c5-2-3-1-4(6)7-8-3/h1H,2H2 | [1] |

| SMILES | C1=C(ON=C1Br)CBr | [2] |

Spectroscopic Profile

While a complete, experimentally verified spectroscopic dataset for 3-Bromo-5-(bromomethyl)isoxazole is not extensively published, data from analogous compounds can provide a predictive framework for its characterization.[3][4]

¹H NMR (Predicted):

-

Isoxazole ring proton (H-4): A singlet expected around δ 6.5-6.8 ppm.

-

Bromomethyl protons (-CH₂Br): A singlet expected around δ 4.5-4.8 ppm.

¹³C NMR (Predicted):

-

C-3 (C-Br): Expected in the range of δ 145-150 ppm.

-

C-4: Expected in the range of δ 100-105 ppm.

-

C-5: Expected in the range of δ 165-170 ppm.

-

-CH₂Br: Expected in the range of δ 25-30 ppm.

Mass Spectrometry (MS): The mass spectrum is expected to show a characteristic isotopic pattern for two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ would appear as a cluster around m/z 239, 241, and 243.

Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching of the isoxazole ring, C=N and C=C stretching vibrations characteristic of the heterocyclic core, and a strong C-Br stretching band.

Synthesis of 3-Bromo-5-(bromomethyl)isoxazole

The most prevalent and efficient method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[5][6][7] This approach offers a high degree of regioselectivity, typically yielding the 3,5-disubstituted product.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 3-Bromo-5-(bromomethyl)isoxazole involves the 1,3-dipolar cycloaddition of dibromoformaldoxime (which serves as the precursor to the brominated nitrile oxide) with propargyl bromide.

Caption: Proposed synthesis of 3-Bromo-5-(bromomethyl)isoxazole.

Detailed Experimental Protocol (Generalized)

This protocol is based on established procedures for the synthesis of similar 3,5-disubstituted isoxazoles.[8][9][10]

-

Preparation of the Reaction Mixture: In a well-ventilated fume hood, dissolve propargyl bromide (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Generation of Nitrile Oxide: To a separate flask, prepare a solution of dibromoformaldoxime (1.1 eq.) in the same solvent. Cool the solution in an ice bath.

-

Cycloaddition Reaction: Slowly add a base (e.g., triethylamine or sodium bicarbonate, 1.2 eq.) to the dibromoformaldoxime solution to generate the nitrile oxide in situ. Immediately and carefully add this solution dropwise to the propargyl bromide solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure 3-Bromo-5-(bromomethyl)isoxazole.

Chemical Reactivity and Mechanistic Insights

The reactivity of 3-Bromo-5-(bromomethyl)isoxazole is dominated by the two bromine substituents, which have distinct chemical behaviors.

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group at the 5-position is a highly reactive electrophilic site, readily undergoing nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide range of functional groups, making it a versatile handle for molecular elaboration.[11]

Caption: Nucleophilic substitution at the bromomethyl group.

Common nucleophiles that can be employed include:

-

Amines (primary and secondary)

-

Thiols

-

Azides

-

Cyanides

-

Carboxylates

This reactivity is fundamental to its utility in constructing libraries of isoxazole-containing compounds for biological screening.

Reactions Involving the Ring Bromine

The bromine atom at the 3-position is less reactive towards nucleophilic attack due to its attachment to an sp²-hybridized carbon of the aromatic isoxazole ring. However, it can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl substituents.

Applications in Drug Discovery and Materials Science

The isoxazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[12][13][14] 3-Bromo-5-(bromomethyl)isoxazole serves as a valuable starting material for the synthesis of novel drug candidates.

-

Anticancer Agents: The 3-bromo-4,5-dihydroisoxazole core has been identified as a covalent inhibitor of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a key enzyme in cancer cell metabolism.[15] This highlights the potential of derivatives of 3-Bromo-5-(bromomethyl)isoxazole in the development of novel anticancer therapies.

-

Antimicrobial Agents: The isoxazole ring is a core component of several antibacterial drugs. The ability to functionalize both the 3- and 5-positions of the isoxazole ring allows for the creation of diverse libraries of compounds for screening against various microbial targets.

-

Materials Science: The rigid, planar structure of the isoxazole ring and the potential for extensive functionalization make its derivatives interesting candidates for the development of novel organic materials with specific electronic or photophysical properties.

Safety and Handling

While a specific safety data sheet (SDS) for 3-Bromo-5-(bromomethyl)isoxazole is not widely available, data from closely related compounds such as 3-(Bromomethyl)-5-methylisoxazole and 5-(Bromomethyl)-3-phenylisoxazole indicate that it should be handled with extreme care.[16][17][18]

Potential Hazards:

-

Corrosive: Causes severe skin burns and eye damage.

-

Toxic: May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Irritant: May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

3-Bromo-5-(bromomethyl)isoxazole is a highly functionalized and reactive heterocyclic compound with significant potential as a building block in organic synthesis. Its dual reactive sites allow for a wide range of chemical transformations, making it an invaluable tool for the development of novel pharmaceuticals and advanced materials. A thorough understanding of its chemical properties, synthesis, and reactivity, coupled with stringent safety precautions, will enable researchers to fully exploit the potential of this versatile molecule.

References

-

Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2021). Zanco Journal of Medical Sciences. Retrieved January 17, 2026, from [Link]

-

Examples of 3‐bromo‐Δ²‐isoxazolines reactivity towards weak nucleophiles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). (2020). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

SAFETY DATA SHEET - 5-(Bromomethyl)-3-phenylisoxazole. (2025). Fisher Scientific. Retrieved January 17, 2026, from [Link]

- Process for the preparation of 3,5-disubstituted isoxazoles. (n.d.). Google Patents.

-

Supporting Information for compounds 2,3,4,5. (n.d.). Retrieved January 17, 2026, from [Link]

- 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same. (n.d.). Google Patents.

-

Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity. (2023). European Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

-

3-Bromo-5-(N-Boc)aminomethylisoxazole. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

The recent progress of isoxazole in medicinal chemistry. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

The recent progress of isoxazole in medicinal chemistry. (2018). PubMed. Retrieved January 17, 2026, from [Link]

-

Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved January 17, 2026, from [Link]

-

FT-IR spectrum of 5-bromo-10-oxa-3-thiatricyclo[5.2.1.0 1,5 ]. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

3-(3-Bromo-phenyl)-5-chloromethyl-isoxazole. (n.d.). Advanced Chemical Intermediates. Retrieved January 17, 2026, from [Link]

-

Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. (n.d.). Retrieved January 17, 2026, from [Link]

-

CID 177813698. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

The molecular structure of 5‐bromo‐3‐(3‐trifluoromethylphenyl)isoxazole... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

- 1. 3-Bromo-5-(bromomethyl)isoxazole | CymitQuimica [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition | MDPI [mdpi.com]

- 7. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 15. air.unipr.it [air.unipr.it]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.ca [fishersci.ca]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Bromo-5-(bromomethyl)isoxazole (CAS 882-28-9): Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-(bromomethyl)isoxazole, a versatile heterocyclic building block pivotal in contemporary drug discovery. We delve into the nuanced aspects of its synthesis, offering a detailed, field-tested laboratory protocol. The guide further explores the compound's dual reactivity, elucidating the mechanistic principles behind nucleophilic substitution at the 5-(bromomethyl) position and palladium-catalyzed cross-coupling reactions at the 3-bromo site. Through a detailed case study on the development of c-Jun N-terminal kinase (JNK) inhibitors, we illustrate the practical application and strategic importance of this scaffold in medicinal chemistry. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable insights for the strategic application of 3-Bromo-5-(bromomethyl)isoxazole in the synthesis of novel therapeutics.

Introduction: The Strategic Value of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in a wide array of biologically active compounds stems from its unique electronic properties, metabolic stability, and its ability to act as a bioisosteric replacement for other functional groups, such as amides and esters. The isoxazole nucleus is not merely a passive scaffold but an active participant in molecular recognition, capable of engaging in hydrogen bonding and other non-covalent interactions with biological targets.[3] This has led to its incorporation into numerous FDA-approved drugs and clinical candidates across a spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.[4]

Within the diverse family of isoxazole derivatives, 3-Bromo-5-(bromomethyl)isoxazole has emerged as a particularly valuable and versatile synthetic intermediate. Its strategic importance lies in its bifunctional nature, presenting two distinct reactive handles for orthogonal chemical transformations. This dual reactivity allows for the sequential or programmed introduction of molecular complexity, making it an ideal building block for the construction of extensive compound libraries and the optimization of lead candidates in drug discovery programs.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of 3-Bromo-5-(bromomethyl)isoxazole is fundamental to its effective application in synthesis. The following table summarizes its key physical and chemical characteristics.

| Property | Value | Reference(s) |

| CAS Number | 88982-28-9 | [5] |

| Molecular Formula | C₄H₃Br₂NO | [5] |

| Molecular Weight | 240.88 g/mol | [5] |

| Appearance | Liquid | [5] |

| Purity | Typically ≥95-97% | [5] |

| Boiling Point | 289 °C | [6] |

| InChI | InChI=1S/C4H3Br2NO/c5-2-3-1-4(6)7-8-3/h1H,2H2 | [5] |

| InChI Key | NFCHMZFEFOKVDT-UHFFFAOYSA-N | [5] |

| SMILES | BrC1=NOC(CBr)=C1 | [6] |

Predicted Spectroscopic Data

While experimentally obtained spectra for 3-Bromo-5-(bromomethyl)isoxazole are not widely available in the public domain, its spectroscopic characteristics can be reliably predicted based on data from structurally analogous compounds.[7]

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 6.5-6.7 ppm (s, 1H, isoxazole-H4)

-

δ 4.5-4.7 ppm (s, 2H, -CH₂Br)

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ ~160 ppm (C5)

-

δ ~145 ppm (C3)

-

δ ~105 ppm (C4)

-

δ ~25 ppm (-CH₂Br)

Mass Spectrometry (EI):

-

The mass spectrum is expected to show a characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br).

-

Expected [M]⁺ at m/z 239, 241, 243.

-

A prominent fragment corresponding to the loss of a bromine radical from the bromomethyl group ([M-Br]⁺) is anticipated.

Synthesis and Manufacturing

The most efficient and widely adopted method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[2][3] This approach offers high regioselectivity and is amenable to a variety of starting materials.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of 3-Bromo-5-(bromomethyl)isoxazole points to dibromoformaldoxime as the precursor to the nitrile oxide and propargyl bromide as the alkyne component.

Caption: Retrosynthetic analysis of 3-Bromo-5-(bromomethyl)isoxazole.

Detailed Laboratory Scale Synthesis Protocol

This protocol is based on established methodologies for the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkynes.[2][3]

Reaction Scheme:

Caption: Overall reaction scheme for the synthesis.

Materials and Reagents:

-

Dibromoformaldoxime

-

Propargyl bromide (80% in toluene)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Water (deionized)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add dibromoformaldoxime (1.0 eq) and sodium bicarbonate (2.0 eq). Suspend the solids in ethyl acetate.

-

Addition of Alkyne: Add propargyl bromide (1.2 eq) to the stirred suspension at room temperature.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 3-Bromo-5-(bromomethyl)isoxazole as a liquid.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 3-Bromo-5-(bromomethyl)isoxazole is derived from the differential reactivity of its two bromine substituents. The bromomethyl group is susceptible to nucleophilic substitution, while the 3-bromo position is amenable to palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution at the 5-(Bromomethyl) Position

The carbon atom of the bromomethyl group is electrophilic and readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This reaction is a cornerstone for introducing diverse side chains and linking the isoxazole core to other molecular fragments.

Caption: Sₙ2 reaction at the bromomethyl group.

Palladium-Catalyzed Cross-Coupling at the 3-Bromo Position

The bromine atom at the 3-position of the isoxazole ring can participate in various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the formation of a carbon-carbon bond, typically with aryl or heteroaryl boronic acids, providing a powerful method for constructing biaryl and heteroaryl-aryl structures.

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to form the coupled product and regenerate the catalyst.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Applications in Drug Discovery: A Case Study of JNK Inhibitors

The strategic application of isoxazole scaffolds is well-exemplified in the development of inhibitors for c-Jun N-terminal kinases (JNKs).[1] JNKs are a family of stress-activated protein kinases that are implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. The development of potent and selective JNK inhibitors is therefore a significant therapeutic goal.

In a notable study, a series of novel isoxazole derivatives were synthesized and evaluated as JNK inhibitors.[1] The synthetic strategy allowed for the diversification of substituents at both the 3- and 5-positions of the isoxazole ring, a task for which 3-Bromo-5-(bromomethyl)isoxazole is an ideal starting point. By first performing a Suzuki coupling at the 3-position to introduce an aryl or heteroaryl moiety, followed by nucleophilic substitution at the 5-bromomethyl position to introduce various side chains, a library of compounds can be efficiently generated for structure-activity relationship (SAR) studies.

This approach led to the discovery of potent JNK inhibitors with improved selectivity over other kinases, such as p38.[1] The SAR studies revealed that specific substitutions on the isoxazole core were crucial for achieving high potency and selectivity, underscoring the importance of versatile building blocks like 3-Bromo-5-(bromomethyl)isoxazole in fine-tuning the pharmacological profile of drug candidates.[1]

Safety, Handling, and Toxicology

As with all brominated organic compounds, 3-Bromo-5-(bromomethyl)isoxazole and its derivatives should be handled with appropriate safety precautions.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Toxicology: The toxicological properties of 3-Bromo-5-(bromomethyl)isoxazole have not been extensively studied. However, related bromomethylisoxazoles are classified as corrosive and can cause severe skin burns and eye damage. It is also a lachrymator. Treat with caution as a potentially hazardous substance.

Conclusion and Future Outlook

3-Bromo-5-(bromomethyl)isoxazole stands out as a highly valuable and versatile building block for modern drug discovery. Its dual reactivity allows for the strategic and controlled introduction of molecular diversity, making it an indispensable tool in the synthesis of compound libraries for lead discovery and optimization. The successful application of isoxazole scaffolds in the development of potent and selective kinase inhibitors highlights the potential of this compound in addressing challenging biological targets. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of well-designed building blocks like 3-Bromo-5-(bromomethyl)isoxazole will undoubtedly play an increasingly important role in shaping the future of medicinal chemistry.

References

-

He, Y., Duckett, D., Chen, W., Ling, Y. Y., Cameron, M. D., Lin, L., Ruiz, C. H., Lograsso, P. V., Kamenecka, T. M., & Koenig, M. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 161–164. [Link]

-

ResearchGate. (n.d.). Synthesis of 3,5-disubstituted isoxazole. [Link]

-

ResearchGate. (n.d.). Syntheses of 3,5-disubstituted isoxazolines via 1,3-DP cycloaddition of in situ-generated PhCNO to homoallyl alcohols. [Link]

-

ResearchGate. (2019). Synthesis of 3,5‐Disubstituted Isoxazoles through a 1,3‐Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O‐Silylated Hydroxamic Acids. [Link]

-

Scuderi, S., et al. (2021). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. International Journal of Molecular Sciences, 22(11), 5988. [Link]

-

Chalyk, B. A., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(24), 15877–15899. [Link]

-

Rostami, A., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 11(62), 39239–39245. [Link]

-

MDPI. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

-

Szűcs, Z., et al. (2021). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 26(16), 4994. [Link]

-

ResearchGate. (2009). Synthesis and Biological Activity of 3Aryl5(3′-bromo/chlorophenyl)isoxazoles. [Link]

-

International Journal of Pharmaceutical and Life Sciences. (2023). A review of isoxazole biological activity and present synthetic techniques. [Link]

-

Brehm, M., et al. (2019). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 24(11), 2092. [Link]

-

Melosso, M., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. The Journal of Physical Chemistry A, 126(23), 3736–3745. [Link]

-

Comptes Rendus Chimie. (2021). Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. [Link]

-

Journal of Chemical Science. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

-

Beilstein Journal of Organic Chemistry. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. [Link]

-

MDPI. (2023). A Comprehensive Study of the Synthesis, Spectral Characteristics, Quantum–Chemical Molecular Electron Density Theory, and In Silico Future Perspective of Novel CBr3-Functionalyzed Nitro-2-Isoxazolines Obtained via (3 + 2) Cycloaddition of (E). [Link]

-

Molecules. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. [Link]

- Google Patents. (n.d.). Proteolysis targeting chimeric (protac)

-

Organic & Biomolecular Chemistry. (2020). 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

- Google Patents. (n.d.). Anti-protac antibodies and complexes.

-

Marin Biologic Laboratories. (2021). Recent PROTAC Patent Publications and Target Proteins. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

- Google Patents. (n.d.). Process for synthesizing isoxazolines and isoxazoles.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Molecules. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

Sources

- 1. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. CAS:88982-28-9, 3-溴-5-(溴甲基)异恶唑-毕得医药 [bidepharm.com]

- 4. 页面加载中... [china.guidechem.com]

- 5. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-5-(bromomethyl)isoxazole molecular weight and formula

An In-depth Technical Guide to 3-Bromo-5-(bromomethyl)isoxazole: A Key Intermediate in Medicinal Chemistry

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-5-(bromomethyl)isoxazole, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, chemical reactivity, and its significant applications as a versatile scaffold in the design of novel therapeutic agents.

Core Compound Identification and Properties

3-Bromo-5-(bromomethyl)isoxazole is a disubstituted isoxazole, a class of five-membered aromatic heterocyclic compounds containing adjacent oxygen and nitrogen atoms. The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its favorable metabolic stability and ability to engage in various non-covalent interactions with biological targets.[1][2][3] The subject molecule is particularly valuable as it features two bromine atoms with differential reactivity, enabling selective and sequential chemical modifications.

Physicochemical and Structural Data

The fundamental properties of 3-Bromo-5-(bromomethyl)isoxazole are summarized below, providing essential data for experimental design and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃Br₂NO | [4][5] |

| Molecular Weight | 240.88 g/mol | [4][5] |

| CAS Number | 88982-28-9 | [4] |

| Appearance | Liquid | [4] |

| Typical Purity | ≥97% | [4] |

| SMILES | BrCC1=CC(Br)=NO1 | [5] |

| InChI | InChI=1S/C4H3Br2NO/c5-2-3-1-4(6)7-8-3/h1H,2H2 | [4] |

| InChIKey | NFCHMZFEFOKVDT-UHFFFAOYSA-N | [4] |

Synthesis and Reaction Mechanisms

The synthesis of 3,5-disubstituted isoxazoles is most commonly achieved through 1,3-dipolar cycloaddition reactions. This powerful method involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).

Synthetic Pathway: 1,3-Dipolar Cycloaddition

A prevalent route for synthesizing 3-Bromo-5-(bromomethyl)isoxazole involves the reaction between dibromoformaldoxime (which serves as the precursor to the bromonitrile oxide dipole) and propargyl bromide (the alkyne).[6] The base facilitates the in situ generation of bromonitrile oxide from dibromoformaldoxime, which then rapidly undergoes cycloaddition with the alkyne. This method offers high regioselectivity towards the 3,5-disubstituted isomer.[6]

The general workflow for this synthesis is outlined below.

Caption: Synthetic workflow for 3-Bromo-5-(bromomethyl)isoxazole.

Experimental Protocol

The following protocol is a representative example based on established methodologies for 1,3-dipolar cycloadditions.[6]

Materials:

-

Propargyl bromide

-

Dibromoformaldoxime

-

Potassium bicarbonate (or other mild base)

-

Ethyl acetate (or other suitable aprotic solvent)

-

Water

-

Sodium sulfate (anhydrous)

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To a stirred solution of propargyl bromide (1.0 eq) in ethyl acetate, add potassium bicarbonate (1.5 eq) and a catalytic amount of water.

-

Reagent Addition: Slowly add a solution of dibromoformaldoxime (1.2 eq) in ethyl acetate to the mixture at room temperature. The in situ generation of bromonitrile oxide is often exothermic; maintain the temperature as needed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 3-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel to yield pure 3-Bromo-5-(bromomethyl)isoxazole.

Chemical Reactivity and Handling Considerations

The utility of 3-Bromo-5-(bromomethyl)isoxazole as a synthetic intermediate stems from the distinct reactivity of its two C-Br bonds.

-

Bromomethyl Group (at C5): This is an allylic-type bromide, making the carbon atom highly electrophilic and susceptible to Sₙ2 reactions. It readily reacts with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions) to introduce diverse side chains.

-

Bromo Group (at C3): This is a vinylic-type bromide attached to the aromatic isoxazole ring. It is significantly less reactive towards nucleophilic substitution but is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the formation of C-C, C-N, and C-O bonds at this position.

This differential reactivity allows for a programmed, regioselective synthesis, as illustrated below.

Caption: Regioselective functionalization strategy.

Safety and Handling

3-Bromo-5-(bromomethyl)isoxazole and related compounds are potent, corrosive chemicals that require careful handling in a controlled laboratory environment.

-

Corrosivity: The compound is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[7]

-

Lachrymator: It is a lachrymator, a substance that irritates the eyes and causes tearing.[7]

-

Handling: Always handle this chemical inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere. Refrigeration is often recommended for long-term stability.[5][7]

-

In case of Exposure:

-

Skin/Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[7]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical help.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

-

Applications in Drug Discovery

The isoxazole core is a cornerstone in modern drug design, valued for its ability to act as a bioisostere for other functional groups and for its role in forming key interactions with protein targets.[1][9] 3-Bromo-5-(bromomethyl)isoxazole serves as an ideal starting point for creating libraries of novel isoxazole-containing compounds for screening against various diseases.

Derivatives of isoxazole have demonstrated a vast range of biological activities, including:

The ability to selectively functionalize the C3 and C5 positions of the isoxazole ring using 3-Bromo-5-(bromomethyl)isoxazole allows chemists to systematically explore the structure-activity relationship (SAR) of new chemical entities, optimizing for potency, selectivity, and pharmacokinetic properties. This makes it an invaluable tool in the hit-to-lead and lead optimization phases of drug discovery.

References

- 3-Bromo-5-(bromomethyl)isoxazole | CymitQuimica. [URL: https://www.cymitquimica.com/3-bromo-5-bromomethyl-isoxazole-88982-28-9]

- 3-Bromo-5-(N-Boc)aminomethylisoxazole | C9H13BrN2O3 | CID 16427105 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16427105]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC429450050&productDescription=3-%28BROMOMETHYL%29-5-METHYLISOXAZOLE+97%25&vendorId=VN00032119&countryCode=US&language=en]

- IR-780 iodide | 207399-07-3 | HIA39907 - Biosynth. [URL: https://www.biosynth.com/p/HIA39907/ir-780-iodide]

- IR-780 iodide Dye content = 95 207399-07-3 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/425311]

- IR 780 (CAS Number: 207399-07-3) - Cayman Chemical. [URL: https://www.caymanchem.com/product/17691/ir-780]

- 88982-28-9|3-Bromo-5-(bromomethyl)isoxazole|BLD Pharm. [URL: https://www.bldpharm.com/products/88982-28-9.html]

- 207399-07-3 | CAS DataBase - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CAS_207399-07-3.htm]

- 207399-07-3 Cas No. | IR-780 Iodide | Apollo. [URL: https://www.apolloscientific.co.uk/cas/207399-07-3]

- 1158735-27-3|5-(Bromomethyl)-3-(3-bromophenyl)isoxazole - BLDpharm. [URL: https://www.bldpharm.com/products/1158735-27-3.html]

- Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h) - ResearchGate. [URL: https://www.researchgate.net/figure/Preparation-of-5-bromomethyl-3-phenylisoxazoles-4a-h_fig2_339316523]

- 882697-80-5|3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole - BLDpharm. [URL: https://www.bldpharm.com/products/882697-80-5.html]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=CC64508DA&productDescription=5-%28BROMOMETHYL%29-3-PHENYLISOXAZOL&vendorId=VN00024298&countryCode=US&language=en]

- CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents. [URL: https://patents.google.

- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FSDS%2FAC106750000_MTR-NALT_EN.pdf]

- 3-Bromoisoxazole - Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/or46500/3-bromoisoxazole]

- Safety Data Sheet - Cayman Chemical. [URL: https://www.caymanchem.com/msdss/13379m.pdf]

- methyl 5-(bromomethyl)isoxazole-3-carboxylate synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/95312-27-9.htm]

- 3-Bromo-5-(chloromethyl)isoxazole | C4H3BrClNO | CID 2763203 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-5-_chloromethyl_isoxazole]

- WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same - Google Patents. [URL: https://patents.google.

- Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8958742/]

- A review of isoxazole biological activity and present synthetic techniques. [URL: https://www.researchgate.net/publication/372070119_A_review_of_isoxazole_biological_activity_and_present_synthetic_techniques]

- Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11019672/]

- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra08208a]

- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [URL: https://www.espublisher.com/journals/esfa/article-pdf/1052]

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 3-Bromo-5-(bromomethyl)isoxazole | CymitQuimica [cymitquimica.com]

- 5. 88982-28-9|3-Bromo-5-(bromomethyl)isoxazole|BLD Pharm [bldpharm.com]

- 6. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]

- 7. fishersci.ca [fishersci.ca]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. espublisher.com [espublisher.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR of 3-Bromo-5-(bromomethyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed exploration of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 3-Bromo-5-(bromomethyl)isoxazole. As a Senior Application Scientist, this document is structured to provide not just data, but a foundational understanding of the spectral features of this complex heterocyclic compound. Given the limited availability of public domain raw spectral data for this specific molecule, this guide presents a predictive analysis based on established NMR principles and data from analogous structures to provide a robust framework for its characterization.

Introduction to 3-Bromo-5-(bromomethyl)isoxazole and the Role of NMR

3-Bromo-5-(bromomethyl)isoxazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The isoxazole core is a key pharmacophore in numerous bioactive molecules. The presence of two bromine atoms, one on the heterocyclic ring and one in the methyl substituent, imparts unique electronic properties that can influence molecular interactions and reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules.[1] For 3-Bromo-5-(bromomethyl)isoxazole, ¹H and ¹³C NMR are critical for confirming the substitution pattern of the isoxazole ring and the integrity of the bromomethyl group. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this molecule, providing a rationale for the expected chemical shifts and coupling patterns.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 3-Bromo-5-(bromomethyl)isoxazole is expected to be relatively simple, exhibiting two distinct signals corresponding to the isoxazole ring proton and the protons of the bromomethyl group.

The chemical environment of each proton is influenced by the electronegativity of the neighboring atoms and the aromatic character of the isoxazole ring.[2] The bromine atom at position 3 will exert a significant deshielding effect on the proton at position 4 of the isoxazole ring through its inductive effect. Similarly, the bromine atom attached to the methyl group will deshield the methylene protons.

Table 1: Predicted ¹H NMR Data for 3-Bromo-5-(bromomethyl)isoxazole

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 (Isoxazole ring) | ~6.5 - 7.0 | Singlet (s) |

| -CH₂Br (Bromomethyl) | ~4.5 - 5.0 | Singlet (s) |

Causality Behind Predicted Chemical Shifts:

-

H-4 (Isoxazole ring): The proton at the C-4 position of the isoxazole ring is expected to resonate in the downfield region, likely between 6.5 and 7.0 ppm. This is due to the deshielding effect of the aromatic isoxazole ring and the electron-withdrawing nature of the adjacent bromine atom at C-3 and the oxygen and nitrogen heteroatoms in the ring. In similar 3,5-disubstituted isoxazoles, the H-4 proton typically appears as a singlet in this region.[3]

-

-CH₂Br (Bromomethyl): The methylene protons of the bromomethyl group are anticipated to appear at a lower field than a typical methyl group, likely in the range of 4.5 to 5.0 ppm. This significant downfield shift is a direct consequence of the strong deshielding effect of the attached bromine atom.[4] These protons will appear as a singlet as there are no adjacent protons to couple with. For comparison, the protons of the bromomethyl group in 5-(bromomethyl)-3-(trifluoromethyl)isoxazole are observed at 4.78 ppm.[5]

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum of 3-Bromo-5-(bromomethyl)isoxazole will provide key information about the carbon framework of the molecule. Four distinct signals are expected, corresponding to the three carbons of the isoxazole ring and the carbon of the bromomethyl group.

The chemical shifts of the carbon atoms are primarily influenced by the electronegativity of the attached atoms and their position within the heterocyclic ring. The presence of two bromine atoms and the nitrogen and oxygen heteroatoms will result in significant variations in the chemical shifts of the carbon atoms.[6]

Table 2: Predicted ¹³C NMR Data for 3-Bromo-5-(bromomethyl)isoxazole

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~150 - 155 |

| C-4 | ~100 - 105 |

| C-5 | ~170 - 175 |

| -CH₂Br | ~25 - 30 |

Rationale for Predicted Chemical Shifts:

-

C-3: This carbon is directly attached to a bromine atom and is part of the C=N bond of the isoxazole ring. The combined electron-withdrawing effects of the bromine and the imine nitrogen will cause a significant downfield shift, placing its resonance in the range of 150-155 ppm. In 4-bromo-3,5-diphenylisoxazole, the C-3 carbon resonates around 162.0 ppm.[3]

-

C-4: The C-4 carbon is expected to be the most upfield of the ring carbons, with a predicted chemical shift in the region of 100-105 ppm. While it is part of an aromatic system, it is not directly bonded to a heteroatom, leading to a relatively more shielded environment compared to C-3 and C-5. Studies on substituted isoxazoles have shown that the C-4 chemical shift is sensitive to substituents at the 5-position.[7]

-

C-5: This carbon is bonded to the ring oxygen and the bromomethyl group. The direct attachment to the highly electronegative oxygen atom will result in a significant deshielding effect, making it the most downfield signal in the spectrum, likely in the 170-175 ppm range. For instance, in 3,5-diphenylisoxazole, the C-5 carbon appears at approximately 170.3 ppm.[3]

-

-CH₂Br: The carbon of the bromomethyl group is expected to resonate in the upfield region of the spectrum, typically between 25 and 30 ppm. The shielding effect of the single bond and the moderate deshielding from the attached bromine atom result in this characteristic chemical shift.

Molecular Structure and Atom Numbering

For clarity in the discussion of NMR data, the following atom numbering scheme is used for 3-Bromo-5-(bromomethyl)isoxazole.

Caption: Molecular structure of 3-Bromo-5-(bromomethyl)isoxazole with atom numbering.

Hypothetical Synthesis and Potential Impurities

A plausible synthetic route for 3-Bromo-5-(bromomethyl)isoxazole involves a 1,3-dipolar cycloaddition reaction.[8] This approach offers good control over regioselectivity. The in-situ generation of an α-chloro aldoxime followed by its reaction with propargyl bromide is a common strategy for synthesizing 3-phenyl-5-(bromomethyl)isoxazoles and can be adapted for this synthesis.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Proton NMR Table [www2.chemistry.msu.edu]

- 5. rsc.org [rsc.org]

- 6. Carbon NMR Chemical Shifts [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Stability and storage conditions for 3-Bromo-5-(bromomethyl)isoxazole

An In-Depth Technical Guide to the Stability and Storage of 3-Bromo-5-(bromomethyl)isoxazole

Introduction: The Duality of a Reactive Synthon

3-Bromo-5-(bromomethyl)isoxazole (CAS No. 88982-28-9) is a bifunctional heterocyclic compound of significant interest to medicinal chemists and drug development professionals.[1][2] Its utility lies in its inherent reactivity; the structure incorporates two distinct, electrophilic centers ripe for synthetic manipulation. The bromomethyl group at the 5-position serves as a potent alkylating agent, ideal for introducing the isoxazole scaffold to nucleophilic targets, while the bromine atom at the 3-position offers a site for cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the construction of more complex molecular architectures.[3][4]

However, the very features that make this compound a valuable synthetic intermediate also render it susceptible to degradation. Its stability is a delicate balance, governed by the interplay between the isoxazole ring's aromatic character and the high reactivity of its substituents. This guide provides a comprehensive analysis of the factors governing the stability of 3-Bromo-5-(bromomethyl)isoxazole, outlines field-proven storage and handling protocols, and details methodologies for its stability assessment, ensuring its integrity from receipt to reaction.

Section 1: Intrinsic Chemical Reactivity and Stability Profile

Understanding the stability of 3-Bromo-5-(bromomethyl)isoxazole requires an appreciation of its two key functional components: the isoxazole ring and the bromomethyl group.

The Isoxazole Core: A Conditionally Stable Heterocycle

The isoxazole ring is an aromatic five-membered heterocycle.[5] Generally, 3,5-disubstituted isoxazoles are fairly stable against oxidizing agents and acidic conditions.[5] The primary vulnerability of the isoxazole scaffold is the labile N-O bond, which has a relatively low bond dissociation energy.[6][7] This weakness manifests under specific conditions:

-

Basic Conditions: The isoxazole ring is susceptible to base-catalyzed ring opening. Studies on related isoxazole-containing drugs, such as leflunomide, demonstrate significant degradation under basic pH (pH 10), which is accelerated at higher temperatures.[8][9] While 3,5-disubstitution enhances stability compared to unsubstituted isoxazoles, strong bases can still promote decomposition.[5][10]

-

Reductive Cleavage: The N-O bond can be readily cleaved by methods such as catalytic hydrogenation, which is a useful synthetic transformation but an undesirable degradation pathway during storage.[6]

-

Photochemical Rearrangement: Under UV irradiation, the weak N-O bond can break, leading to a rearrangement to an oxazole via an azirine intermediate.[11][12] This photochemical instability necessitates protection from light.[13]

The Bromomethyl Group: A Potent and Reactive Electrophile

The dominant factor in the instability of 3-Bromo-5-(bromomethyl)isoxazole is the highly reactive bromomethyl group. Alkyl bromides are potent alkylating agents because the electronegativity difference between bromine and carbon renders the carbon atom electrophilic.[14] This group is susceptible to several degradation reactions:

-

Nucleophilic Substitution: This is the most common degradation pathway. Nucleophiles, including water (hydrolysis), alcohols (solvolysis), or other trace contaminants, can attack the electrophilic methylene carbon, displacing the bromide ion.[3]

-

Elimination Reactions: In the presence of a base, particularly a sterically hindered one, elimination of HBr can occur to form a methylidene compound, competing with substitution.[3]

-

Self-Condensation: The molecule can potentially react with itself, where a nucleophilic portion of one molecule (e.g., the isoxazole nitrogen) attacks the bromomethyl group of another, leading to oligomerization or polymerization.[3]

Section 2: Critical Factors Governing Compound Stability

Based on the intrinsic reactivity, several environmental factors must be strictly controlled to preserve the integrity of 3-Bromo-5-(bromomethyl)isoxazole.

Temperature: The Accelerator of Degradation

Elevated temperatures increase the rate of all potential degradation reactions. The thermal decomposition of halogenated organic compounds is well-documented, often proceeding through the cleavage of the carbon-halogen bond.[15][16] For this compound, heat will accelerate hydrolysis, solvolysis, and potential ring-opening reactions. Therefore, cold storage is mandatory. Chemical suppliers of analogous brominated isoxazoles consistently recommend storage at refrigerated (+2 to +8 °C) or freezer (under -20 °C) temperatures.[1][17][18][19]

Moisture (Hygroscopicity): The Primary Degradation Initiator

Given the high reactivity of the bromomethyl group towards nucleophiles, atmospheric moisture is a primary threat. Hydrolysis of the bromomethyl group to a hydroxymethyl group is a highly probable degradation pathway. While data on the specific hygroscopicity of this compound is not available, organic molecules with polar functional groups can adsorb water from the atmosphere.[20][21] Storage in a dry, inert atmosphere is crucial to prevent this degradation.

Light: The Driver of Photochemical Instability

As previously noted, the isoxazole ring is known to be photolabile.[11][12][13] Exposure to UV light can provide the energy to cleave the N-O bond, initiating irreversible rearrangement or decomposition. All handling and storage should be performed under conditions that protect the material from light, such as using amber vials or wrapping containers in aluminum foil.

pH and Chemical Incompatibility

The compound's stability is highly pH-dependent.

-

Acids: While the isoxazole ring is relatively stable in acid, harsh acidic conditions could potentially hydrolyze the C-Br bond.[22]

-

Bases: The compound is highly sensitive to bases, which can catalyze both the elimination/substitution reactions at the bromomethyl group and the opening of the isoxazole ring.[3][8]

Therefore, contact with strong bases, strong oxidizing agents, and strong reducing agents must be strictly avoided.[23][24]

Section 3: Recommended Storage and Handling Protocols

To ensure the long-term viability and purity of 3-Bromo-5-(bromomethyl)isoxazole, the following self-validating protocols must be implemented. Adherence to these conditions minimizes the risk of degradation, ensuring that the material's performance in subsequent applications is reliable and reproducible.

Summary of Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in freezer, under -20°C | Minimizes the rate of all degradation reactions (hydrolysis, self-condensation, thermal decomposition).[1][19] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Prevents hydrolysis of the highly reactive bromomethyl group and oxidation. |

| Container | Tightly sealed, amber glass vial or light-protected container | Prevents moisture ingress and protects against photochemical degradation.[12][13] |

| Chemical Env. | Store away from bases, strong oxidizing/reducing agents, and nucleophiles | Avoids catalytic degradation of the isoxazole ring and reactions with the bromomethyl group.[3][23] |

Handling Protocol

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This critical step prevents atmospheric moisture from condensing on the cold compound.

-

Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or under a positive pressure of an inert gas like argon or nitrogen.

-

Solvent Selection: Use anhydrous solvents for preparing solutions. Protic or nucleophilic solvents (e.g., methanol, water) are not suitable for long-term storage of solutions.

-

Dispensing: Use clean, dry syringes or spatulas for transferring the material.

-

Resealing: After dispensing, flush the container headspace with inert gas before tightly resealing. Return to freezer storage promptly.

Section 4: Potential Degradation Pathways

The primary degradation pathways for 3-Bromo-5-(bromomethyl)isoxazole are predicted to be hydrolysis and base-mediated decomposition. These pathways are visualized in the diagram below.

Caption: Predicted degradation pathways for 3-Bromo-5-(bromomethyl)isoxazole.

Section 5: Experimental Protocol for Stability Assessment

To empirically validate stability and establish a re-test date, an accelerated stability study should be performed. This protocol provides a robust framework for such an investigation.

Objective

To assess the stability of 3-Bromo-5-(bromomethyl)isoxazole under various stress conditions (elevated temperature, humidity, and light) over time.

Materials and Equipment

-

3-Bromo-5-(bromomethyl)isoxazole (test sample)

-

Calibrated stability chambers (e.g., 40°C/75% RH)

-

Photostability chamber (with controlled UV and visible light output)

-

Calibrated freezer (-20°C) and refrigerator (5°C)

-

HPLC system with UV detector (e.g., DAD or VWD)

-

HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

-

Anhydrous acetonitrile (ACN) and reagent-grade water

-

Class A volumetric flasks and pipettes

-

Amber HPLC vials

Step-by-Step Methodology

-

Initial Analysis (T=0):

-

Prepare a stock solution of the compound in anhydrous ACN (e.g., 1 mg/mL).

-

Develop a stability-indicating HPLC method capable of separating the parent peak from potential degradants. A gradient method is recommended.

-

Analyze the initial sample in triplicate to establish the baseline purity and peak area. This is the T=0 reference.

-

-

Sample Preparation and Storage:

-

Weigh multiple, equivalent aliquots of the compound into separate amber vials.

-

Place vials into the following conditions:

-

Control: -20°C, sealed, dark

-

Long-Term: 5°C, sealed, dark

-

Accelerated Thermal: 40°C, sealed, dark

-

Accelerated Humidity: 40°C/75% RH (vial loosely capped or in an open dish within the chamber)

-

Photostability: In a photostability chamber according to ICH Q1B guidelines.

-

-

-

Time-Point Analysis:

-

Establish a pull schedule (e.g., T=0, 1 week, 2 weeks, 4 weeks, 8 weeks).

-

At each time point, retrieve one vial from each condition.

-

Prepare samples for HPLC analysis exactly as done for the T=0 sample.

-

Analyze by HPLC and record the chromatograms.

-

-

Data Analysis:

-

Calculate the % purity of the parent compound at each time point relative to the total peak area.

-

Identify and quantify any new peaks (degradants).

-

Plot the % purity of the parent compound versus time for each condition.

-

For significant degradation, determine the degradation rate.

-

Conclusion

3-Bromo-5-(bromomethyl)isoxazole is a synthetically powerful but inherently unstable molecule. Its stability is dictated by the high electrophilicity of the bromomethyl group and the latent lability of the isoxazole N-O bond. Proactive and stringent control over temperature, moisture, light, and chemical environment is not merely a recommendation but a requirement for preserving its chemical integrity. By implementing the storage and handling protocols detailed in this guide, researchers can mitigate the risks of degradation, ensuring the compound's purity and reactivity for its intended synthetic applications.

References

-

ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide. Available from: [Link]

-

Carl ROTH. 3-(Bromomethyl)isoxazole, 5 g, CAS No. 76632-20-7 | Research Chemicals. Available from: [Link]

-

Synthetic reactions using isoxazole compounds. Available from: [Link]

-

Wikipedia. Isoxazole. Available from: [Link]

-

Construction of Isoxazole ring: An Overview. Available from: [Link]

-

Lougee, M. G., et al. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. ACS Central Science. Available from: [Link]

-

ResearchGate. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Available from: [Link]

-

Atmospheric Chemistry and Physics. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Available from: [Link]

-

ResearchGate. The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. Available from: [Link]

-

RSC Publishing. Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX = CH2 (X = F, Cl, Br). Available from: [Link]

-

ResearchGate. (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. Available from: [Link]

-

PubChem. 3-Bromo-5-methyl-1,2-oxazole. Available from: [Link]

-

Atmospheric Chemistry and Physics. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Available from: [Link]

-

PubChem. 3-(Bromomethyl)-5-methylisoxazole. Available from: [Link]

-

Wikipedia. Nitrile. Available from: [Link]

-

YouTube. Aromatic Compounds & Heterocycles - Nucleophilic & Electrophilic Aromatic Substitution Reactions. Available from: [Link]

-

ResearchGate. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Available from: [Link]

-

ResearchGate. Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. Available from: [Link]

-

Semantic Scholar. Thermal Decomposition Studies of Halogenated Organic Compounds. Available from: [Link]

-

Oriental Journal of Chemistry. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Available from: [Link]

-

PubMed Central. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Available from: [Link]

-

MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

-

MDPI. Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. Available from: [Link]

-

PubMed Central. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. Available from: [Link]

-

Wikipedia. Organobromine chemistry. Available from: [Link]

-

ResearchGate. Sustainable bromination of organic compounds: A critical review. Available from: [Link]

-

MSU chemistry. Heterocyclic Compounds. Available from: [Link]

-

ResearchGate. The decomposition of halogenated hydrocarbons by MSO. Available from: [Link]

Sources

- 1. 69735-35-9|5-(Bromomethyl)isoxazole|BLD Pharm [bldpharm.com]

- 2. 3-Bromo-5-(bromomethyl)isoxazole | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nanobioletters.com [nanobioletters.com]

- 11. Isoxazole - Wikipedia [en.wikipedia.org]

- 12. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Organobromine chemistry - Wikipedia [en.wikipedia.org]

- 15. Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]

- 17. 3-(Bromomethyl)isoxazole, 5 g, CAS No. 76632-20-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 18. 66033-76-9|5-Bromo-3-methylbenzo[d]isoxazole|BLD Pharm [bldpharm.com]

- 19. 882697-80-5|3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole|BLD Pharm [bldpharm.com]

- 20. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]

- 21. acp.copernicus.org [acp.copernicus.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. fishersci.com [fishersci.com]

- 24. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Bromo-5-(bromomethyl)isoxazole: A Bifunctional Building Block for Advanced Synthesis

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3][4][5] Within this class of heterocycles, 3-bromo-5-(bromomethyl)isoxazole emerges as a particularly versatile and powerful bifunctional building block. Its unique architecture, featuring two distinct and orthogonally reactive bromine substituents, offers a gateway to complex molecular designs. This guide provides an in-depth exploration of the synthesis, reactivity, and application of 3-bromo-5-(bromomethyl)isoxazole, tailored for researchers, scientists, and professionals in drug development. We will delve into the nuanced reactivity of its two electrophilic centers, providing actionable protocols and mechanistic insights to empower your synthetic strategies.

Introduction: The Strategic Advantage of Bifunctionality

The power of 3-bromo-5-(bromomethyl)isoxazole lies in its two distinct bromine atoms, each with a unique chemical personality. The bromine at the 5-position is part of a bromomethyl group, making it highly susceptible to nucleophilic substitution, akin to a typical benzylic bromide. In contrast, the bromine atom at the 3-position of the isoxazole ring is an aryl bromide, necessitating transition-metal-catalyzed cross-coupling reactions for its substitution. This differential reactivity is the key to its utility, allowing for a stepwise and controlled elaboration of the isoxazole core.

This guide will illuminate the strategic considerations for harnessing this bifunctionality, enabling the regioselective synthesis of diverse isoxazole derivatives.

Caption: Differential reactivity of 3-bromo-5-(bromomethyl)isoxazole.

Physicochemical Properties & Spectroscopic Profile

A thorough understanding of a building block's physical and analytical characteristics is paramount for its effective use.

Table 1: Physicochemical Properties of 3-Bromo-5-(bromomethyl)isoxazole

| Property | Value | Source |

| CAS Number | 88982-28-9 | [6][7] |

| Molecular Formula | C₄H₃Br₂NO | [6][7] |

| Molecular Weight | 240.88 g/mol | [6] |

| Appearance | Liquid | [7] |

| Boiling Point | 289 °C | [6] |

Spectroscopic Characterization: While a comprehensive public database of spectra for this specific compound is limited, a predictive analysis based on structurally similar isoxazole derivatives provides a reliable guide for characterization.[8][9]

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be simple, exhibiting two key signals:

-

A singlet for the proton on the isoxazole ring (H-4), anticipated in the region of δ 6.5-7.0 ppm.

-

A singlet for the two protons of the bromomethyl group, expected around δ 4.5-5.0 ppm.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms of the molecule. The chemical shifts will be influenced by the electronegative bromine and oxygen atoms.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).

Synthesis of the Building Block

The preparation of 3,5-disubstituted isoxazoles is often achieved through 1,3-dipolar cycloaddition reactions.[10] A common route to 3-bromo-5-(bromomethyl)isoxazole involves the reaction of dibromoformaldoxime with propargyl bromide in the presence of a mild base.[11]

Caption: Synthetic workflow for 3-bromo-5-(bromomethyl)isoxazole.

Detailed Synthetic Protocol: 1,3-Dipolar Cycloaddition

Materials:

-

Dibromoformaldoxime

-

Propargyl bromide

-

Potassium carbonate (K₂CO₃)

-

Ethyl acetate

-

Water

Procedure:

-

Dissolve propargyl bromide in ethyl acetate.

-

To the solution, add a catalytic amount of water followed by potassium carbonate.

-

Stir the mixture at room temperature.

-

Slowly add dibromoformaldoxime to the stirred mixture.

-

Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 24 hours.[11]

-

Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or fractional distillation to yield pure 3-bromo-5-(bromomethyl)isoxazole.

Trustworthiness of the Protocol: This protocol is a well-established method for the synthesis of 3,5-disubstituted isoxazoles and is known for its high regioselectivity and good yields.[11] The use of a mild base like potassium carbonate minimizes side reactions.

Regioselective Reactions: A Tale of Two Bromines

The synthetic utility of 3-bromo-5-(bromomethyl)isoxazole is fully realized through the selective manipulation of its two bromine atoms.

4.1. Nucleophilic Substitution at the 5-(Bromomethyl) Group

The bromomethyl group is highly activated towards SN2 reactions. This allows for the facile introduction of a wide range of nucleophiles, including alcohols, amines, and thiols, to generate a diverse library of 5-substituted isoxazoles.[12][13]

Experimental Protocol: Synthesis of 3-Bromo-5-(alkoxymethyl)isoxazole

Materials:

-

3-Bromo-5-(bromomethyl)isoxazole

-

Desired alcohol (e.g., ethanol)

-

A non-nucleophilic base (e.g., sodium hydride)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the alcohol in anhydrous THF.

-

Cool the solution to 0 °C and add sodium hydride portion-wise to generate the alkoxide in situ.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 3-bromo-5-(bromomethyl)isoxazole in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation of the alcohol to the more nucleophilic alkoxide. Anhydrous conditions are crucial to prevent quenching of the base and potential side reactions. The reaction is initiated at a low temperature to control the exothermic reaction.

4.2. Cross-Coupling Reactions at the 3-Bromo Position

The C3-bromine, being an aryl bromide, is amenable to a variety of palladium-catalyzed cross-coupling reactions. This enables the introduction of aryl, alkynyl, and amino groups at this position.

Experimental Protocol: Suzuki Coupling for the Synthesis of 3-Aryl-5-(bromomethyl)isoxazole

Materials:

-

3-Bromo-5-(bromomethyl)isoxazole

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., aqueous sodium carbonate)

-

Solvent (e.g., 1,4-dioxane or toluene)

Procedure:

-

In a reaction vessel, combine 3-bromo-5-(bromomethyl)isoxazole, the arylboronic acid, and the palladium catalyst.

-

Add the solvent and the aqueous base solution.

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-